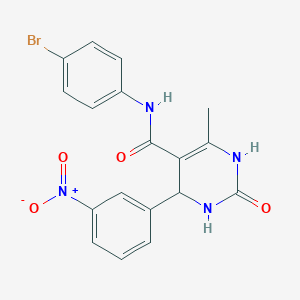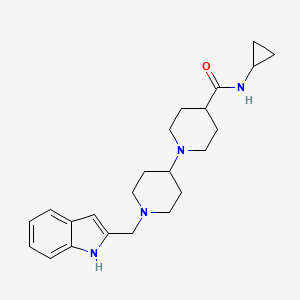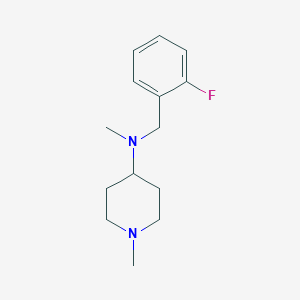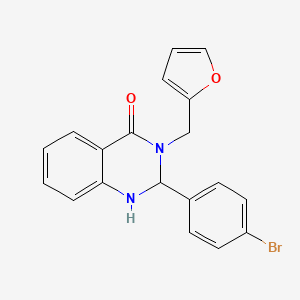![molecular formula C14H23Cl2NO B4892397 N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B4892397.png)
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride, also known as Pindolol, is a non-selective beta-blocker drug that is commonly used to treat high blood pressure, angina, and heart failure. It was first synthesized in the 1960s and has been extensively studied for its biochemical and physiological effects.
作用机制
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride works by blocking the beta-adrenergic receptors in the body, which are responsible for regulating heart rate and blood pressure. By blocking these receptors, N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride reduces the effects of the hormone adrenaline and other stress hormones on the body. This leads to a decrease in heart rate and blood pressure, which can be beneficial in treating high blood pressure and other cardiovascular conditions.
Biochemical and Physiological Effects
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride has been shown to have a number of biochemical and physiological effects. It can reduce heart rate, decrease blood pressure, and improve glucose metabolism. N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride has also been shown to have anxiolytic and antidepressant effects, although the mechanisms behind these effects are not yet fully understood.
实验室实验的优点和局限性
One advantage of using N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride in lab experiments is its well-established mechanism of action. Because it has been extensively studied, researchers can be confident in its effects and use it as a reliable tool for studying beta-adrenergic receptors. However, one limitation of N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride is that it is a non-selective beta-blocker, meaning that it blocks all beta-adrenergic receptors in the body. This can make it difficult to study the specific effects of individual receptor subtypes.
未来方向
There are several potential future directions for research on N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride. One area of interest is its use in treating psychiatric disorders, such as anxiety and depression. Researchers are also investigating the potential use of N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride in combination with other drugs for the treatment of various cardiovascular conditions. Additionally, there is ongoing research into the development of more selective beta-blockers that can target specific receptor subtypes in the body.
合成方法
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride can be synthesized through a multistep process starting with 2-chloro-5-methylphenol and propylene oxide. The resulting intermediate is then reacted with n-butylamine to form N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride. The final product is obtained as a hydrochloride salt.
科学研究应用
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride has been widely used in scientific research for its ability to block beta-adrenergic receptors. It has been used to study the effects of beta-blockers on various physiological processes, including heart rate, blood pressure, and glucose metabolism. N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride has also been investigated for its potential use in treating psychiatric disorders, such as anxiety and depression.
属性
IUPAC Name |
N-[3-(2-chloro-5-methylphenoxy)propyl]butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.ClH/c1-3-4-8-16-9-5-10-17-14-11-12(2)6-7-13(14)15;/h6-7,11,16H,3-5,8-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBKOOAPHXYVFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=CC(=C1)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-chloro-5-methylphenoxy)propyl]butan-1-amine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate](/img/structure/B4892322.png)
![2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide](/img/structure/B4892326.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4892327.png)
![1-ethyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B4892332.png)


![ethyl 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B4892357.png)

![1-(2-fluorobenzyl)-4-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-1,4-diazepane](/img/structure/B4892371.png)
![4,4'-[(2-hydroxy-3-nitrophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4892378.png)
![1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B4892401.png)
![6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4892416.png)
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetone hydrochloride](/img/structure/B4892425.png)
